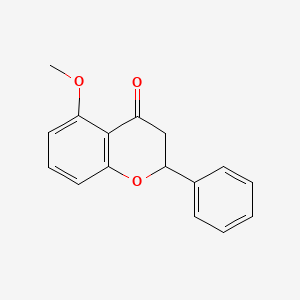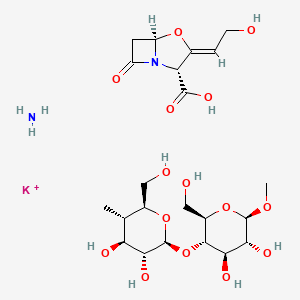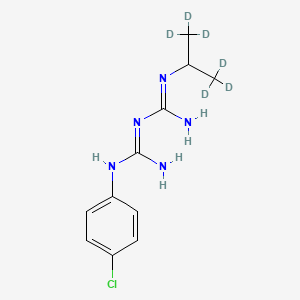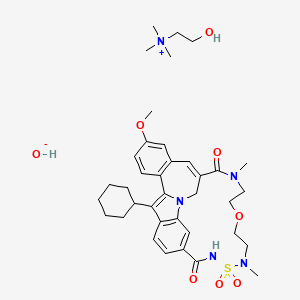
5-メトキシフラバノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxyflavanone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
科学的研究の応用
微生物変換
5-メトキシフラバノンなどのフラボノイドは、微生物変換を受ける可能性があります。 例えば、2'-メトキシフラバノンは、株KCH J2の培地中で、11日間の生体変換後に、2'-メトキシフラバノン5'-O-β-D-(4"-O-メチル)-グルコピラノシドを18.6%の収率で、およびフラバン-4-オール2'-O-β-D-(4"-O-メチル)-グルコピラノシドを24.9%の収率で変換されました {svg_1}.
Ca2+シグナル媒介細胞周期調節の阻害剤
5-メトキシフラバノンを含むフラボノイドは、酵母におけるCa2+シグナル媒介細胞周期調節を阻害することが判明しています。 これは、Ca2+シグナル伝達経路が真核生物におけるさまざまな生物学的プロセスの調節に重要な役割を果たしているため、特に重要です {svg_2}.
抗菌作用
作用機序
Target of Action
5-Methoxyflavanone (5-MF) primarily targets human colon cancer cells, such as HCT116 . It also targets A549 human lung adenocarcinoma cells . The role of these targets is crucial in the proliferation and survival of cancer cells.
Mode of Action
5-MF interacts with its targets by inducing cytotoxicity and cell death in a dose-dependent manner . It activates DNA damage responses, as revealed by the accumulation of p53 and the phosphorylation of DNA damage-sensitive proteins . In A549 cells, 5-MF preferentially activates the p53–p21 pathway .
Biochemical Pathways
5-MF affects several biochemical pathways. It triggers mitochondrial-associated cell death via Reactive Oxygen Species (ROS) signaling . ROS generation by 5-MF is the crucial mediator behind ER stress induction, resulting in intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway .
Pharmacokinetics
It’s known that 5-mf has strong bioavailability and metabolic stability . These properties impact its bioavailability, making it a promising candidate for therapeutic applications.
Result of Action
The action of 5-MF results in several molecular and cellular effects. It inhibits the growth and clonogenicity of HCT116 human colon cancer cells . It also induces apoptosis and autophagy via an ERK signaling pathway . In A549 cells, 5-MF induces cellular senescence .
生化学分析
Biochemical Properties
5-Methoxyflavanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Methoxyflavanone has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it interacts with proteins like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their signaling pathways and exerting anti-inflammatory effects .
Cellular Effects
5-Methoxyflavanone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Methoxyflavanone has been reported to induce apoptosis by activating the mitochondrial apoptosis pathway and generating reactive oxygen species (ROS) . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 5-Methoxyflavanone impacts cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of 5-Methoxyflavanone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-Methoxyflavanone binds to the active site of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent gene transcription . Additionally, 5-Methoxyflavanone activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyflavanone have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 5-Methoxyflavanone maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies . The compound’s efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 5-Methoxyflavanone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities without significant toxicity . At high doses, 5-Methoxyflavanone can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
5-Methoxyflavanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism in the liver, where it is hydroxylated and conjugated with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 5-Methoxyflavanone affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, 5-Methoxyflavanone is transported and distributed through specific transporters and binding proteins. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, 5-Methoxyflavanone can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 5-Methoxyflavanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various organelles and biomolecules . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, 5-Methoxyflavanone may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biological activity .
特性
IUPAC Name |
5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFUILNISGLHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924643 |
Source


|
| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123931-32-8 |
Source


|
| Record name | 5-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)




